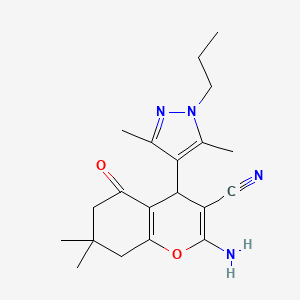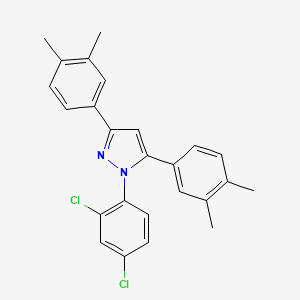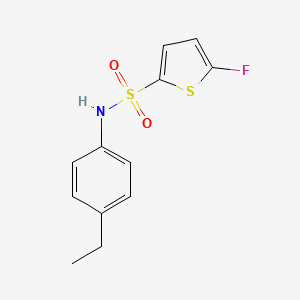![molecular formula C18H17N3O B10922955 (2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10922955.png)
(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is an organic compound with a complex structure that includes pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarboxaldehyde with 4-(1H-pyrrol-1-yl)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-1H-IMIDAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct electronic and steric properties. These features make it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-3-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O/c1-2-21-14-11-16(19-21)7-10-18(22)15-5-8-17(9-6-15)20-12-3-4-13-20/h3-14H,2H2,1H3/b10-7+ |
InChI Key |
NFIWDXYGLUSROR-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10922874.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10922880.png)
![3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10922884.png)
![2-[5-(1-Ethyl-1H-pyrazol-3-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10922896.png)


![N-(3-chloro-4-fluorophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10922917.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B10922922.png)

![2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10922933.png)
![N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10922937.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922966.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922968.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10922969.png)
